molecular formula C6H9N3O3 B2364713 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1795433-28-1

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2364713
CAS No.: 1795433-28-1
M. Wt: 171.156
InChI Key: PGDDDJHGRPWKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an ethanol group attached to the nitrogen atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of 5-methyl-4-nitro-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as ethanol can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Scientific Research Applications

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The pyrazole ring can also bind to enzyme active sites, inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethanol group makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-7-8(5)2-3-10/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDDDJHGRPWKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.